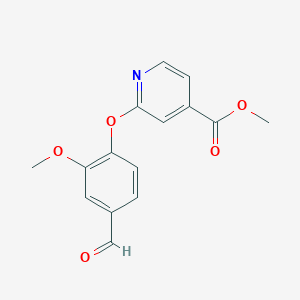

Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate exhibits a complex arrangement of functional groups that significantly influence its chemical behavior and physical properties. The compound features an isonicotinate core structure, which consists of a pyridine ring bearing a carboxylate ester functionality at the 4-position. This heterocyclic framework provides the fundamental structural backbone that supports additional substituents through an ether linkage at the 2-position of the pyridine ring.

The phenoxy substituent attached to the isonicotinate core contains two important functional groups that define the compound's chemical identity. The formyl group (-CHO) occupies the 4-position of the phenyl ring, creating an electron-withdrawing environment that influences the electronic distribution throughout the aromatic system. Additionally, the methoxy group (-OCH3) positioned at the 2-position of the phenyl ring provides electron-donating characteristics that create a complex electronic environment within the molecule. This arrangement results in a push-pull electronic system where the methoxy group donates electron density while the formyl group withdraws it, creating a dipolar character across the phenoxy moiety.

The ester functionality present in the isonicotinate portion consists of a methyl group attached to the carboxyl carbon, forming a methyl ester that contributes to the compound's overall lipophilicity and potential for hydrolytic reactions. The spatial arrangement of these functional groups creates specific steric requirements that influence the molecule's ability to adopt different conformational states. The ether linkage connecting the phenoxy group to the pyridine ring allows for rotational flexibility around the carbon-oxygen bond, although this rotation may be restricted by steric interactions between adjacent functional groups.

Spectroscopic analysis reveals characteristic absorption patterns that confirm the presence of these functional groups and provide insight into their electronic environments. The formyl group typically exhibits distinctive carbonyl stretching frequencies in infrared spectroscopy, while the methoxy and ester functionalities contribute additional characteristic absorption bands. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environments of individual carbon and hydrogen atoms, allowing for precise assignment of structural features and confirmation of the proposed molecular architecture.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate have provided detailed three-dimensional structural information that enhances understanding of its solid-state properties and intermolecular interactions. The compound crystallizes in a specific space group that reflects the optimal packing arrangement of molecules within the crystal lattice, influenced by the balance between attractive intermolecular forces and steric repulsion between adjacent molecules.

The molecular conformation adopted in the crystal structure reveals important information about the preferred spatial arrangement of functional groups and the flexibility of bonds connecting different molecular fragments. The angle between the pyridine ring and the phenoxy group provides insight into the degree of conjugation possible between these aromatic systems and the extent to which electronic effects can be transmitted across the ether linkage. Crystallographic data indicates that the molecule adopts a conformation that minimizes steric clashes while maximizing favorable intermolecular interactions such as hydrogen bonding and aromatic stacking.

Intermolecular hydrogen bonding patterns observed in the crystal structure demonstrate the compound's ability to form organized supramolecular assemblies through specific donor-acceptor interactions. The formyl oxygen atom serves as a hydrogen bond acceptor, while aromatic carbon-hydrogen bonds can participate in weak hydrogen bonding interactions with electronegative atoms in neighboring molecules. These intermolecular interactions contribute to the overall stability of the crystal structure and influence properties such as melting point, solubility, and mechanical characteristics.

The conformational dynamics of the molecule in solution may differ significantly from the static picture provided by crystallographic analysis. The ether linkage connecting the phenoxy group to the pyridine ring allows for rotational motion that can result in multiple conformational states being populated at room temperature. The energy barriers associated with rotation around this bond depend on steric interactions between substituents and electronic effects arising from conjugation between aromatic systems. Computational studies complement crystallographic data by providing information about the relative energies of different conformational states and the dynamic behavior of the molecule in various environments.

Temperature-dependent crystallographic studies, when available, provide additional insight into the thermal motion of atoms within the crystal lattice and the flexibility of different molecular regions. Such studies can reveal information about the anisotropic displacement of atoms and identify molecular regions that exhibit enhanced flexibility or restricted motion due to crystal packing effects.

Comparative Analysis with Isonicotinate Derivatives

The structural characteristics of methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate can be better understood through comparison with related isonicotinate derivatives that share similar structural features while differing in specific substituent patterns. Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate represents a closely related compound that differs only in the ester alkyl group, providing insight into the effects of ester substitution on molecular properties. The replacement of the methyl ester with an ethyl ester results in increased molecular weight (301.29 versus 287.27 grams per mole) and enhanced lipophilicity while maintaining the same electronic characteristics of the formyl and methoxy substituents.

Comparative analysis with methyl 2-((2-formyl-4-methoxyphenoxy)methyl)isonicotinate reveals the importance of substitution patterns on the phenoxy ring and the nature of the linkage to the pyridine system. This related compound features the formyl group at the 2-position rather than the 4-position of the phenoxy ring, and incorporates a methylene bridge between the phenoxy oxygen and the pyridine ring. These structural differences result in altered electronic properties and different spatial arrangements of functional groups, demonstrating how subtle structural modifications can significantly impact molecular characteristics.

The comparison extends to other isonicotinate derivatives such as methyl 2-(benzyloxy)isonicotinate, which lacks the formyl and methoxy substituents present in the target compound. This simpler derivative provides a baseline for understanding how additional functional groups contribute to the overall properties of the molecule. The absence of the formyl group eliminates the electron-withdrawing character of the phenoxy substituent, while the lack of the methoxy group removes the electron-donating influence, resulting in a more electronically neutral phenoxy system.

Table 1: Comparative Molecular Data for Isonicotinate Derivatives

Analysis of synthetic accessibility and structural complexity reveals that the target compound requires more sophisticated synthetic approaches compared to simpler isonicotinate derivatives. The presence of multiple functional groups creates additional synthetic challenges while providing opportunities for further chemical modification and functionalization. The formyl group serves as a versatile handle for subsequent transformations, allowing for conversion to various other functional groups through established organic chemistry methods.

Electronic property comparisons among these derivatives demonstrate how different substitution patterns influence the overall electronic character of the molecules. The electron-withdrawing formyl group and electron-donating methoxy group in the target compound create a unique electronic environment that distinguishes it from derivatives bearing different substituent combinations. This electronic tuning capability makes isonicotinate derivatives valuable building blocks for the development of compounds with specific electronic and steric requirements.

Properties

IUPAC Name |

methyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-19-13-7-10(9-17)3-4-12(13)21-14-8-11(5-6-16-14)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKPVXZHWAULPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is used as a laboratory chemical, where it aids in the synthesis of other substances.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate are currently unknown. Therefore, its impact on bioavailability cannot be determined at this time.

Biological Activity

Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate can be represented as follows:

- IUPAC Name : Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

- Molecular Formula : C14H13NO4

- Molecular Weight : 255.26 g/mol

Biological Activity Overview

Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In studies comparing its effectiveness against various bacterial strains, it was found to exhibit:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.1 mg/mL against Gram-positive and Gram-negative bacteria.

- Enhanced activity compared to standard antibiotics such as ampicillin and streptomycin.

Table 1: Antimicrobial Activity of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.05 | 0.1 |

| Escherichia coli | 0.07 | 0.15 |

| Pseudomonas aeruginosa | 0.06 | 0.12 |

| Bacillus cereus | 0.04 | 0.08 |

The compound's effectiveness is particularly notable against Staphylococcus aureus, where it outperformed many conventional treatments.

Anticancer Activity

In addition to its antimicrobial properties, Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate has shown promise in anticancer research:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 10 | 65 |

| A549 | 15 | 58 |

These findings suggest that the compound can effectively induce cell death in specific cancer types, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate against a panel of clinical isolates. The results indicated that the compound significantly inhibited growth in resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms . -

Investigation into Anticancer Properties :

Another study focused on the compound's anticancer properties, revealing that it not only inhibited tumor growth in vitro but also demonstrated significant tumor regression in vivo models . The study highlighted the importance of further exploring the compound's pharmacokinetics and bioavailability for clinical applications.

Comparison with Similar Compounds

Structural Classification of Isonicotinate Derivatives

Isonicotinate esters are versatile scaffolds in organic synthesis. Below is a systematic comparison of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate with structurally related compounds, categorized by substituent type:

Group 1: Heterocyclic-Substituted Isonicotinates

- Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) Structure: Features a 2-aminothiazole substituent. Synthesis: Deprotection of tert-butoxycarbonyl (Boc) groups using HCl in dioxane . Applications: Intermediate in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are explored for kinase inhibition .

- Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) Structure: Benzamido-thiazole substituent. Synthesis: Benzoylation of compound 17 using triethylamine and benzoyl chloride .

Group 2: Alkyl/Aryl-Substituted Isonicotinates

Ethyl 2-(1-phenylethyl)isonicotinate (75)

- Methyl 2-(trifluoromethyl)isonicotinate Structure: Trifluoromethyl group at the 2-position. Molecular Weight: 205.13 g/mol (C₈H₆F₃NO₂) . Applications: Fluorinated analogs are valuable in medicinal chemistry for enhanced metabolic stability .

Group 3: Ester-Modified Isonicotinates

- 2-(Methoxycarbonyl)phenyl isonicotinate Structure: Methoxycarbonylphenyl ester. Molecular Weight: 257.24 g/mol (C₁₄H₁₁NO₄) . Applications: Potential use in polymer or prodrug synthesis due to dual ester functionalities .

Comparative Analysis Table

*Exact data for the target compound is unavailable in the provided evidence.

Key Findings

Substituent Effects on Reactivity: The formyl group in Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate enables Schiff base formation or nucleophilic additions, distinguishing it from alkyl- or fluorinated analogs .

Synthetic Flexibility :

- Heterocyclic-substituted analogs (e.g., compounds 17–19) require multistep synthesis involving acylations and deprotections , whereas alkylated derivatives (e.g., compound 75) leverage C-H activation for streamlined synthesis .

Application Potential: The discontinued status of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate contrasts with commercial availability of trifluoromethyl and methoxycarbonylphenyl analogs , suggesting niche use or challenges in scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.